1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-B-D-galactopyranose
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Overview
Description
1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-beta-D-galactopyranoside is a derivative of galactose, a type of sugar. This compound is characterized by the presence of four acetyl groups and an azido group attached to the galactose molecule. It is commonly used in organic synthesis and biochemical research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-B-D-galactopyranose typically involves the acetylation of 2-azido-2-deoxy-D-galactose The process begins with the protection of the hydroxyl groups of galactose using acetyl groupsThe reaction conditions often involve the use of acetic anhydride and a base such as pyridine .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-beta-D-galactopyranoside undergoes various chemical reactions, including:
Reduction: The azido group can be reduced to an amine group using reducing agents such as hydrogen in the presence of a palladium catalyst.
Substitution: The acetyl groups can be substituted with other protective groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Acetic anhydride and pyridine for acetylation; other reagents may include triflic azide for azide introduction.
Major Products Formed
Reduction: 2-amino-2-deoxy-D-galactose derivatives.
Substitution: Various protected or functionalized galactose derivatives depending on the substituents used.
Scientific Research Applications
1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-beta-D-galactopyranoside has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex carbohydrates and glycosylation reactions.
Biology: Employed in the study of carbohydrate-protein interactions and the development of glycan-based probes.
Medicine: Investigated for its potential in drug delivery systems and as a building block for antiviral and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-B-D-galactopyranose involves its ability to participate in glycosylation reactions. The azido group can be converted to an amine group, which can then form glycosidic bonds with other molecules. This property makes it valuable in the synthesis of glycoproteins and other glycoconjugates .
Comparison with Similar Compounds
Similar Compounds
1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-beta-D-glucopyranoside: Similar structure but derived from glucose instead of galactose.
1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-alpha-D-mannopyranoside: Similar structure but derived from mannose.
Uniqueness
1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-beta-D-galactopyranoside is unique due to its specific configuration and the presence of the azido group, which allows for selective reactions and applications in glycosylation processes. Its distinct properties make it a valuable tool in both research and industrial applications .
Properties
IUPAC Name |
[(2R,3R,4R,5R,6S)-3,4,6-triacetyloxy-5-azidooxan-2-yl]methyl acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O9/c1-6(18)22-5-10-12(23-7(2)19)13(24-8(3)20)11(16-17-15)14(26-10)25-9(4)21/h10-14H,5H2,1-4H3/t10-,11-,12+,13-,14-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKGHBQJLEHAMKJ-RKQHYHRCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)N=[N+]=[N-])OC(=O)C)OC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC(=O)C)N=[N+]=[N-])OC(=O)C)OC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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